N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
The compound N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and a 3-chlorophenyl group. Key structural attributes include:
- Sulfonamide group: The N-(3-chlorophenyl)-N-methyl sulfonamide moiety enhances hydrogen-bonding capacity and modulates solubility.
- 1,2,4-Oxadiazole substituent: A heterocyclic ring linked to a 4-methylphenyl group, influencing steric and electronic characteristics.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S2/c1-13-6-8-14(9-7-13)19-22-20(27-23-19)18-17(10-11-28-18)29(25,26)24(2)16-5-3-4-15(21)12-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYNPRDSRJWAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to target enzymes such asPhenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the conversion of noradrenaline to adrenaline, which is a key process in the body’s response to stress.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. If the compound does indeed target phenylethanolamine n-methyltransferase, it could potentially affect thecatecholamine synthesis pathway . This would have downstream effects on the body’s stress response, as well as other physiological processes regulated by catecholamines.
Pharmacokinetics
The presence of the sulfonamide group could potentially enhance its water solubility, which might influence its absorption and distribution within the body
Result of Action
If it does inhibit phenylethanolamine n-methyltransferase, it could potentially decrease the production of adrenaline, leading to changes in the body’s stress response.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond
Biological Activity
N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamides that have shown promise in various therapeutic applications, particularly in oncology and antimicrobial treatments.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H17ClN4O2S
- Molecular Weight : 372.87 g/mol
- CAS Number : 39191-07-6
The presence of the oxadiazole ring and thiophene moiety contributes to its biological properties, enhancing interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds containing oxadiazole and sulfonamide groups exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells. For instance, compounds similar to the one have been evaluated for their effects on MCF-7 breast cancer cells, showing increased p53 expression and caspase-3 activation, leading to programmed cell death .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. In vitro studies have shown that related compounds exhibit significant antimicrobial effects against various bacterial strains, making them candidates for further development as antibiotics .
- Carbonic Anhydrase Inhibition : Recent research has highlighted the potential of 1,2,4-oxadiazole derivatives as selective inhibitors of carbonic anhydrases (hCA IX and XII), which are implicated in cancer progression. Some derivatives showed nanomolar activity against these enzymes .
Anticancer Studies
A study involving the evaluation of various oxadiazole derivatives found that specific modifications significantly enhanced anticancer activity. For example, compounds with a methyl group at the para position of the phenyl ring displayed improved potency against MCF-7 cells with IC50 values as low as 0.65 µM .
Antimicrobial Evaluation
In a comprehensive study assessing antimicrobial efficacy, related thiazole and thiophene compounds were tested against a panel of pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antibacterial properties .
Data Tables
| Compound Name | Structure | Activity Type | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Structure | Anticancer | 0.65 |
| Compound B | Structure | Antimicrobial | 1.98 |
| Compound C | Structure | hCA Inhibitor | 0.89 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Table 1: Structural Comparison with Analogues
Key Observations :
- Thiophene vs. Phthalimide (Ev1) : The target’s thiophene core offers greater conformational flexibility compared to the rigid phthalimide scaffold in 3-chloro-N-phenyl-phthalimide. This may enhance binding to flexible enzyme pockets .
- Oxadiazole Isomerism: The target’s 1,2,4-oxadiazole (vs.
- Sulfonamide vs. Sulfanyl Linkers : The sulfonamide group in the target and 476483-99-5 (Ev5) improves hydrogen-bonding capacity compared to sulfanyl groups in compounds, which may enhance solubility and target engagement .
Substituent Effects
Table 2: Substituent Impact on Physicochemical Properties
| Substituent | Target Compound | 3-Chloro-N-phenyl-phthalimide (Ev1) | 476483-99-5 (Ev5) |
|---|---|---|---|
| Chlorophenyl Position | 3-Chloro | 3-Chloro | 4-Chloro |
| Aromatic Heterocycle | 1,2,4-Oxadiazole | None (phthalimide) | 1,2,4-Triazole |
| Methyl Group | 4-Methylphenyl | None | Pyridinyl |
Key Observations :
- Heterocyclic Rings : The 1,2,4-oxadiazole in the target provides a balance of electron-withdrawing effects and steric bulk, contrasting with the electron-deficient triazole in Ev5 or the rigid thiazole in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
